N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c20-9-12-1-3-13(4-2-12)19(23)21-10-15-8-17(26-22-15)14-5-6-16-18(7-14)25-11-24-16/h1-8H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYZHZAAYJTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole-5-carboxaldehyde, which can be reacted with appropriate reagents to introduce the desired functional groups.
Coupling Reactions: The final step involves coupling the isoxazole intermediate with 4-cyanobenzamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be employed under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide has been studied for various applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins and enzymes. It may inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary but often involve key regulatory proteins in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Table 1: Key Structural Features of Target Compound and Analogs
Key Observations:
Heterocyclic Core: The target compound uses an isoxazole ring, whereas analogs like 6 (thiadiazole) and 55 (thiazole) employ sulfur-containing heterocycles. Compound 5a replaces the isoxazole with a dienamide system, increasing conformational flexibility but reducing ring aromaticity .
Substituent Effects: The 4-cyanobenzamide group in the target compound introduces a strong electron-withdrawing cyano group, which may enhance metabolic stability compared to 64’s acetamide or 6’s unsubstituted benzamide . 55 incorporates a cyclopropane carboxamide, which adds steric bulk and may influence target selectivity .
However, 5a’s dienamide linker may reduce stability compared to the methyl bridge in the target compound .
Key Observations:
- The target compound’s synthesis likely parallels 64’s acetylation method but substitutes acetyl chloride with 4-cyanobenzoyl chloride for amide bond formation .
- Lower yields in 55 (27%) highlight challenges in coupling sterically hindered cyclopropanecarboxylic acids, whereas 5a and 6 achieve higher yields (70–85.7%) via cyclocondensation .
Physicochemical Properties
Table 3: Experimental Data for Analogous Compounds
Key Observations:
- Higher melting points in 5a (230–231°C) and 8a (290°C) suggest greater crystallinity due to extended conjugation or hydrogen-bonding networks compared to the target compound (data unavailable) .
- The target’s 4-cyanobenzamide group may reduce solubility relative to 64’s dimethylaminobenzyl-acetamide, which has a tertiary amine for improved hydrophilicity .
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and effects, particularly its anticancer properties and interactions with biomolecules.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.31 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₄ |
| Molecular Weight | 342.31 g/mol |
| CAS Number | 1210942-56-5 |
| Structural Features | Benzo[d][1,3]dioxole, Isoxazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the isoxazole ring and the introduction of the cyanobenzamide moiety through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by targeting microtubules and disrupting their polymerization. This action leads to cell cycle arrest at the S phase, effectively inhibiting cancer cell proliferation.
Mechanism of Action:
- Target Interaction : The compound interacts with tubulin, modulating microtubule assembly.
- Cell Cycle Arrest : By affecting microtubule dynamics, it induces cell cycle arrest in various cancer cell lines.
- Growth Inhibition : In vitro studies show potent growth inhibition against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary tests suggest moderate efficacy against certain bacterial strains and fungi.
| Activity Type | Specifics |
|---|---|
| Anticancer | Inhibition of A549, MCF7, HeLa (IC50 values vary) |
| Antimicrobial | Moderate activity against E. coli and C. albicans |
Case Studies
Several studies have demonstrated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the cytotoxic effects on various cancer cell lines. The results indicated that the compound had an IC50 value of approximately 25 µM against MCF7 cells, suggesting significant anticancer potential.
- Microtubule Disruption Assay : Another investigation focused on the compound's ability to disrupt microtubule formation in vitro. Results showed that at concentrations above 10 µM, there was a marked decrease in microtubule stability.
Q & A
Q. What are the recommended synthetic routes for N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide, and how can reaction yields be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions:
Isoxazole ring formation : Cyclocondensation of hydroxylamine with a diketone precursor under acidic conditions.
Benzamidation : Coupling the isoxazole intermediate with 4-cyanobenzoyl chloride using a base (e.g., triethylamine) in anhydrous DMF at 0–5°C.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.
-
Yield Optimization :
-
Use ultrasound-assisted synthesis to enhance reaction rates and yields by 15–20% compared to traditional methods .
-
Control solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature gradients during critical steps .
- Data Table :
| Step | Reagents/Conditions | Yield (Traditional) | Yield (Ultrasound) |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, Δ | 65% | 78% |
| 2 | 4-cyanobenzoyl chloride, DMF, 0°C | 52% | 68% |
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.1 ppm; isoxazole CH at δ 6.2 ppm) .
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) stretches.
- Chromatography :
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~8.3 min) .
- Thermal Analysis :
- Melting point determination (expected range: 180–185°C) to assess crystallinity .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer:
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting fatty acid amide hydrolase (FAAH) due to structural analogy to BIA 10-2474 .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer:
- Docking vs. Experimental IC₅₀ : If computational models (e.g., AutoDock) predict strong FAAH binding but in vitro assays show weak inhibition:
Validate target engagement using SPR (surface plasmon resonance) to measure binding kinetics .
Check for off-target interactions via kinome-wide profiling .
- Example : A 2023 study found discrepancies due to solvent effects on ligand conformation; re-simulate with explicit solvation models (e.g., TIP3P water) .
Q. What strategies enhance the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated benzo[d][1,3]dioxole) to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance cellular uptake, as demonstrated for analogous isoxazole derivatives (30% increase in bioavailability) .
Q. How can structure-activity relationships (SAR) guide the optimization of this scaffold?
- Methodological Answer:
- Key Modifications :
- Benzo[d][1,3]dioxole : Replace with bioisosteres (e.g., 2,3-dihydrobenzofuran) to reduce metabolic oxidation .
- Cyanobenzamide : Substitute with sulfonamide to enhance hydrogen bonding with catalytic residues (e.g., FAAH Ser241) .
- Data Table :
| Derivative | Modification | IC₅₀ (FAAH) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 12 µM | 0.15 |
| Derivative A | Sulfonamide | 8 µM | 0.22 |
Q. What mechanistic insights explain its antitumor activity in resistant cell lines?
- Methodological Answer:
- Apoptosis Pathways : Western blotting reveals upregulation of caspase-3/9 and PARP cleavage in treated cells .
- ROS Induction : Flow cytometry with DCFH-DA dye shows 2.5-fold increase in reactive oxygen species (ROS) in MDR1-overexpressing cells .
Q. How do researchers address batch-to-batch variability in synthesis?
- Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during amidation to track reaction progression (±2% yield variance) .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, catalyst loading) using a central composite design model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
